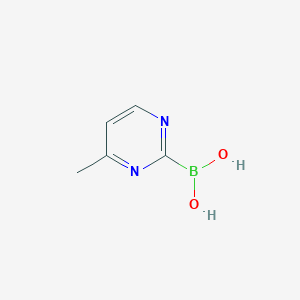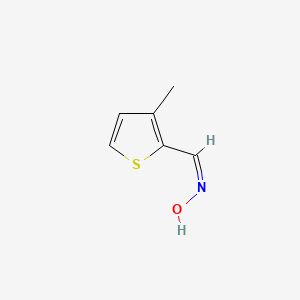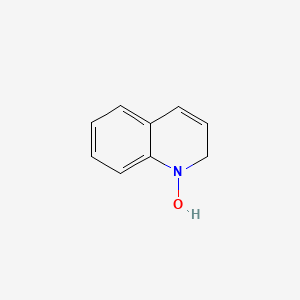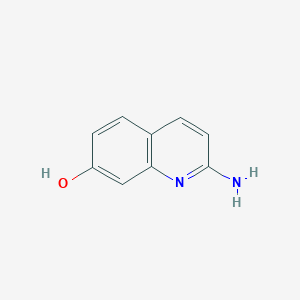
(3,5-Difluorofuran-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-Difluorofuran-2-yl)boronic acid is an organoboron compound that features a furan ring substituted with two fluorine atoms at the 3 and 5 positions, and a boronic acid group at the 2 position. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely used in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Difluorofuran-2-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the electrophilic borylation of an aryl Grignard reagent prepared from an aryl bromide by direct insertion of magnesium in the presence of lithium chloride or by magnesium/bromine exchange with isopropylmagnesium chloride-lithium chloride complex. The reaction is performed at low temperatures to prevent over-alkylation .
Industrial Production Methods
Industrial production methods for boronic acids often involve the use of continuous flow setups for handling and performing organolithium chemistry on a multigram scale. This allows for the synthesis of various compounds following a reaction sequence of halogen/lithium exchange and electrophilic quench. The process is efficient and can achieve high throughput .
Analyse Des Réactions Chimiques
Types of Reactions
(3,5-Difluorofuran-2-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Chan-Lam Coupling: This reaction involves the coupling of the boronic acid with an amine or alcohol in the presence of a copper catalyst and a base.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Copper Catalysts: Used in Chan-Lam coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are commonly used in these reactions.
Major Products
The major products formed from these reactions are typically biaryl compounds or substituted furans, depending on the specific reaction and conditions used.
Applications De Recherche Scientifique
(3,5-Difluorofuran-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mécanisme D'action
The mechanism of action of (3,5-Difluorofuran-2-yl)boronic acid in cross-coupling reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium or copper catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group acts as a nucleophile, transferring its organic group to the metal catalyst, which then facilitates the coupling reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3,5-Difluorophenyl)boronic acid: Similar in structure but with a phenyl ring instead of a furan ring.
(3,4-Difluorophenyl)boronic acid: Another similar compound with fluorine atoms at the 3 and 4 positions on a phenyl ring.
Uniqueness
(3,5-Difluorofuran-2-yl)boronic acid is unique due to the presence of the furan ring, which imparts different electronic and steric properties compared to phenyl rings. This can lead to different reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis.
Propriétés
Formule moléculaire |
C4H3BF2O3 |
|---|---|
Poids moléculaire |
147.87 g/mol |
Nom IUPAC |
(3,5-difluorofuran-2-yl)boronic acid |
InChI |
InChI=1S/C4H3BF2O3/c6-2-1-3(7)10-4(2)5(8)9/h1,8-9H |
Clé InChI |
OKRHDIMXJCUSEA-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=C(O1)F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B11921890.png)
![2-Methylimidazo[1,2-a]pyridin-5-ol](/img/structure/B11921905.png)
![(6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol](/img/structure/B11921913.png)


![1-(Pyrazolo[1,5-a]pyridin-7-yl)ethanone](/img/structure/B11921930.png)
![7H-Pyrrolo[2,3-c]pyridazine-6-carboxylic acid](/img/structure/B11921936.png)



![7-Methyl-1-oxaspiro[3.5]nonane](/img/structure/B11921960.png)

